molecular formula C18H13BrO2 B5747767 2-[(4-bromobenzyl)oxy]-1-naphthaldehyde

2-[(4-bromobenzyl)oxy]-1-naphthaldehyde

Cat. No.: B5747767
M. Wt: 341.2 g/mol
InChI Key: AHSMXACOKJVXDS-UHFFFAOYSA-N
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Description

2-[(4-Bromobenzyl)oxy]-1-naphthaldehyde is an organic compound with the molecular formula C18H13BrO2 and a molecular weight of 341.20 g/mol It is characterized by the presence of a bromobenzyl group attached to a naphthaldehyde moiety through an ether linkage

Properties

IUPAC Name

2-[(4-bromophenyl)methoxy]naphthalene-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrO2/c19-15-8-5-13(6-9-15)12-21-18-10-7-14-3-1-2-4-16(14)17(18)11-20/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSMXACOKJVXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-bromobenzyl)oxy]-1-naphthaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 1-naphthaldehyde in the presence of a suitable base and solvent. A common method is the Williamson ether synthesis, where the alcohol is deprotonated by a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to form the alkoxide, which then reacts with the aldehyde to form the desired ether compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the 4-bromobenzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-[(4-bromobenzyl)oxy]-1-naphthoic acid.

    Reduction: 2-[(4-bromobenzyl)oxy]-1-naphthylmethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromobenzyl)oxy]-1-naphthaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-bromobenzyl)oxy]-1-naphthaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its aldehyde and bromobenzyl functional groups. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 2-[(4-Bromobenzyl)oxy]benzaldehyde
  • 2-[(4-Bromophenyl)methoxy]benzaldehyde

Comparison: 2-[(4-Bromobenzyl)oxy]-1-naphthaldehyde is unique due to the presence of the naphthaldehyde moiety, which imparts distinct chemical and physical properties compared to similar compounds that contain a benzaldehyde moiety. This uniqueness can influence its reactivity and interactions in various applications .

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